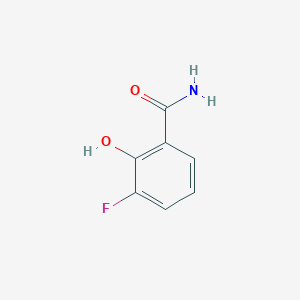

3-Fluoro-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHENYZCNMUXRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665391 | |

| Record name | 3-Fluoro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705949-54-8 | |

| Record name | 3-Fluoro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-hydroxybenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-hydroxybenzamide

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1] Within this context, the benzamide scaffold represents a privileged structure, present in a multitude of approved pharmaceuticals. The convergence of these two motifs in molecules such as this compound (CAS 705949-54-8) creates a versatile building block for the synthesis of novel therapeutics, particularly in areas like central nervous system disorders and oncology.[2][3]

This guide provides an in-depth examination of the principal synthetic pathways to this compound, grounded in mechanistic principles and practical, field-proven methodologies. It is designed for researchers, chemists, and drug development professionals who require a robust and reliable approach to the synthesis of this valuable intermediate.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is the foundation of an efficient and successful synthesis. For a relatively simple target like this compound, the most direct approach involves disconnecting the amide C-N bond. This immediately identifies a primary ammonia equivalent and the key starting material: 3-fluorosalicylic acid.

This primary disconnection is strategically sound due to the commercial availability and favorable chemical properties of 3-fluorosalicylic acid (also known as 3-fluoro-2-hydroxybenzoic acid).[4][5] This precursor contains the requisite fluorine and hydroxyl groups in the correct ortho- and meta-positions, simplifying the overall synthetic sequence and minimizing the need for complex regiochemical control.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthesis Pathway via Amidation of 3-Fluorosalicylic Acid

The most direct and widely applicable method for synthesizing this compound is the amidation of 3-fluorosalicylic acid. This transformation involves the activation of the carboxylic acid moiety followed by nucleophilic attack by an ammonia source.

Pillar 1: The Principle of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with ammonia to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more electrophilic species. Two primary strategies are employed for this activation:

-

Conversion to an Acyl Chloride: This classic method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The resulting acyl chloride is highly reactive towards nucleophiles like ammonia. This method is robust and cost-effective but can be harsh, potentially leading to side reactions if other sensitive functional groups are present.

-

In Situ Activation with Coupling Agents: Modern synthetic chemistry often favors the use of coupling agents, which generate a highly reactive acyl-intermediate in situ under milder conditions. Common coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] These methods offer excellent yields, high purity, and broad functional group tolerance.

Pillar 2: A Self-Validating Experimental Protocol

The following protocol details the synthesis of this compound from 3-fluorosalicylic acid using thionyl chloride, a reliable and scalable method.

Step-by-Step Methodology

Step 1: Formation of 3-Fluoro-2-hydroxybenzoyl chloride

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), add 3-fluorosalicylic acid (10.0 g, 64.1 mmol).

-

Reagent Addition: Add thionyl chloride (11.0 mL, 150 mmol, ~2.3 equiv.) to the flask. A small catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluoro-2-hydroxybenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

Setup: In a separate 500 mL flask, cool concentrated aqueous ammonia (NH₄OH, ~100 mL) in an ice-water bath.

-

Reagent Addition: Dissolve the crude acyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., 50 mL of tetrahydrofuran, THF). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate will form immediately.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any ammonium salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Caption: Experimental workflow for the synthesis of this compound.

Pillar 3: Authoritative Grounding and Data Presentation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Characterization Data

| Parameter | Expected Result |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~130-135 °C (Varies with purity) |

| ¹H NMR | Peaks corresponding to aromatic protons, amide protons (broad), and hydroxyl proton (broad). Chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Peaks corresponding to the seven carbon atoms, including the carbonyl carbon and carbons attached to fluorine and oxygen. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (~3400-3200), N-H stretch (amide, ~3300-3100), C=O stretch (amide, ~1650), and C-F stretch (~1250). |

| Mass Spec (ESI) | [M+H]⁺ at m/z 156.04 or [M-H]⁻ at m/z 154.03. |

Analytical methods for fluorinated organic compounds often involve a combination of chromatography and spectroscopy to ensure purity and confirm structure.[6]

Part 3: Alternative Synthetic Pathways

While the amidation of 3-fluorosalicylic acid is the most direct route, a comprehensive guide must consider alternative strategies that may be viable under different constraints (e.g., starting material availability).

Pathway II: From 3-Fluoro-2-hydroxybenzaldehyde

This two-step approach begins with the oxidation of 3-fluoro-2-hydroxybenzaldehyde to the corresponding carboxylic acid, which then proceeds as described in the primary pathway.

-

Oxidation: 3-Fluoro-2-hydroxybenzaldehyde can be effectively oxidized to 3-fluorosalicylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

-

Amidation: The resulting 3-fluorosalicylic acid is then converted to the target amide as previously detailed.

This route is logical and effective but adds an extra step compared to starting directly with the commercially available acid.[7][8]

Pathway III: From 2,6-Difluorobenzamide (A Theoretical Discussion)

A conceptually different approach involves starting with a pre-formed benzamide, such as 2,6-difluorobenzamide, and modifying the aromatic ring.[9]

-

Proposed Reaction: Regioselective nucleophilic aromatic substitution (SNAr) of one fluorine atom with a hydroxide source (e.g., NaOH or KOH).

-

Mechanistic Challenge: The key challenge is achieving regioselectivity. The amide group is an ortho-, para-director for electrophilic substitution but is deactivating. For nucleophilic substitution, the strong electron-withdrawing nature of the amide and the two fluorine atoms activates the ring. The C2- and C6- positions are electronically similar. Selectively substituting the C2-fluorine to install a hydroxyl group while leaving the C6-fluorine (which becomes the C3-fluorine in the product) intact would be difficult to control and would likely lead to a mixture of products, including the undesired 2-fluoro-6-hydroxybenzamide and disubstituted products. This pathway is therefore considered less synthetically viable than the primary route.

Part 4: Safety and Handling

Scientific integrity demands a commitment to safety. The reagents used in these syntheses possess significant hazards that must be properly managed.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled in a well-ventilated chemical fume hood.

-

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, it is corrosive, toxic upon inhalation, and reacts with water. Handle only in a fume hood.

-

Coupling Agents (EDC, HATU): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

-

Solvents (THF, DMF): Are flammable and/or have specific organ toxicity. Ensure proper ventilation and avoid ignition sources.

-

Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[10][11]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the direct amidation of 3-fluorosalicylic acid. The choice between using a classic chlorinating agent like thionyl chloride versus a modern coupling agent will depend on the scale of the reaction, cost considerations, and the presence of other sensitive functional groups in more complex applications. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently produce this valuable fluorinated building block for applications in drug discovery and materials science.

References

-

MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-hydroxybenzamide. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Fluoro-2-hydroxybenzoicacid. Retrieved from [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubChem. (n.d.). 5-Fluoro-2-hydroxybenzamide. Retrieved from [Link]

- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.

-

PubChem. (n.d.). 3-Fluoro-2-methyl-4-phenylbenzamide. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

-

Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Retrieved from [Link]

- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-2-methylbenzamide [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. 394-50-3|3-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. synquestlabs.com [synquestlabs.com]

physicochemical properties of 3-Fluoro-2-hydroxybenzamide

An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, and overall pharmacokinetic profile.[3] This guide presents a comprehensive framework for the physicochemical characterization of this compound, a compound of interest in drug discovery. While specific experimental data for this exact isomer is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, provides a detailed roadmap of the essential experimental protocols and theoretical considerations necessary for its complete evaluation. We will detail the causality behind experimental choices, provide robust, self-validating protocols for determining key drug-like properties, and ground all claims in authoritative references. This guide is designed to equip researchers with the necessary tools to generate a robust data package for this and other novel benzamide derivatives, thereby facilitating informed decisions in the drug development pipeline.[1]

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the journey from a synthesized molecule to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties.[4] These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and developability.[1] For benzamide derivatives, a class of compounds with a wide array of pharmacological activities, this characterization is paramount.[2]

This compound combines the well-established benzamide core with two key functional groups: a phenolic hydroxyl group and a fluorine substituent. The interplay between the intramolecular hydrogen bonding potential of the ortho-hydroxy and amide groups, and the electron-withdrawing nature of the fluorine atom, is expected to produce a unique set of properties. This guide provides the methodologies to precisely quantify these properties.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Figure 1: Overall workflow for the physicochemical characterization of this compound.

Molecular and Structural Properties

The foundational step in characterizing any new chemical entity is to confirm its basic molecular properties. These values are fundamental for all subsequent calculations and experimental planning.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | Calculated |

| Molecular Weight | 155.13 g/mol | Calculated[5] |

| Monoisotopic Mass | 155.03826 Da | Calculated[6] |

| Predicted XlogP | ~0.5 - 1.0 | Estimated based on isomers[6] |

Note: XlogP is a computed measure of lipophilicity. The predicted value suggests moderate lipophilicity, a property that will be experimentally determined.

Thermal Properties: Melting Point and Purity Assessment

The melting point (Tm) is a critical indicator of a compound's purity and the stability of its crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred method for this determination as it provides a highly accurate melt onset temperature and can simultaneously offer insights into sample purity.[7][8]

Causality: A sharp, well-defined melting peak typically signifies a high-purity compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting endotherm, a phenomenon quantifiable by the Van't Hoff equation.[8][9] DSC measures the heat flow difference between the sample and a reference as a function of temperature, allowing for precise detection of the endothermic melting process.[10]

Experimental Protocol: Melting Point Determination by DSC

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 2: Workflow for Melting Point (Tm) determination using Differential Scanning Calorimetry (DSC).

-

System Suitability: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melt onset for indium should be 156.6 °C.[11]

-

Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tared aluminum pan. Gentle pulverization of the sample can ensure uniform heat transfer.[7]

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty, sealed pan is used as the reference.

-

Thermal Method:

-

Equilibrate the DSC cell at 25 °C.

-

Ramp the temperature at a linear rate of 5 °C/min up to a temperature approximately 30 °C above the expected melting point.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.[8]

-

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak observed in the thermogram.[7] The enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a master variable in drug development, directly impacting dissolution rate and oral bioavailability. It is crucial to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound. The shake-flask method is considered the "gold standard" for this measurement due to its reliability.[12][13]

Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in formulation development.[14] The shake-flask method ensures that a true equilibrium is reached between the solid state and the solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature), unlike kinetic methods which can overestimate solubility by generating supersaturated solutions.[12][14]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 3: Workflow for the Shake-Flask method to determine thermodynamic solubility.

-

Media Preparation: Prepare relevant aqueous buffers, at a minimum, physiological phosphate-buffered saline (PBS) at pH 7.4.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[12]

-

Equilibration: Place the vials in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Separate the saturated solution from the excess solid by centrifugation.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.

-

Validation: The final solubility value is reported in µg/mL or µM. The experiment should be run in triplicate to ensure reproducibility.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[14] This parameter is critical as it dictates the charge state of the molecule in different physiological environments, which in turn affects its solubility, permeability across biological membranes, and receptor binding. For this compound, the phenolic hydroxyl group is the primary acidic center. Potentiometric titration is a highly accurate and standard method for pKa determination.[16][17]

Causality: The ionization state of a drug affects its ability to cross lipid membranes (favoring the neutral form) and its solubility (favoring the ionized form). Knowing the pKa allows for the prediction of drug behavior in the varying pH environments of the gastrointestinal tract and bloodstream.[14] Potentiometric titration directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point where pH = pKa for a monoprotic acid.[18]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Preparation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[18] Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a co-solvent mixture like methanol/water if aqueous solubility is low) to achieve a concentration of approximately 1 mM.[18] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[18]

-

Titration Environment: Purge the solution with nitrogen before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of acidic pKa values.[18]

-

Titration Process:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

If measuring an acidic pKa, titrate the solution by adding small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the half-equivalence point.[18] Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used for a more precise determination.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns dictated by the fluorine and hydroxyl substituents. Exchangeable protons for the amide (-CONH₂) and hydroxyl (-OH) groups will also be present, which can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum should show seven distinct carbon signals. The C-F coupling will be observable, and the chemical shifts will confirm the substitution pattern on the aromatic ring.[19]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

-

~3400-3200 cm⁻¹: O-H and N-H stretching (potentially broad due to hydrogen bonding).

-

~1650 cm⁻¹: C=O stretching (Amide I band).

-

~1600-1450 cm⁻¹: C=C stretching in the aromatic ring.

-

~1250 cm⁻¹: C-F stretching.[20]

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum, typically run in ethanol or methanol, will show absorption maxima characteristic of the substituted benzamide chromophore. Changes in the absorption spectrum as a function of pH can also be used as an alternative method for pKa determination.[16]

Conclusion: Building a Foundation for Drug Development

The comprehensive physicochemical characterization of newly synthesized benzamide derivatives is a cornerstone of modern drug discovery and development.[1] By systematically applying the detailed experimental protocols outlined in this guide for thermal analysis, solubility, and pKa determination, researchers can build a robust data package for this compound. This data package not only confirms the successful synthesis and purity of the target molecule but also provides critical insights that guide lead optimization, formulation development, and further preclinical evaluation.[21] A thorough understanding of these foundational properties is indispensable for mitigating late-stage attrition and successfully advancing promising compounds through the development pipeline.[4]

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

-

BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Wang, S., et al. (2014). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PLoS ONE, 9(11), e113679.

-

Gao, Y., & Geng, L. D. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

-

Tsinman, K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11).

-

Aydin, R., et al. (2012). A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoximes. Physical Chemistry: An Indian Journal, 7(1).

-

Rumpf, T., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15216–15234.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Home Sunshine Pharma. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3.

-

De Smet, K., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of The Electrochemical Society, 160(8).

-

PubChem. (n.d.). 5-Fluoro-2-hydroxybenzamide. National Center for Biotechnology Information.

-

Chemistry For Everyone. (2024, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.

-

ChemicalBook. (n.d.). Benzamide, 2-fluoro-3-hydroxy-.

-

Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.

-

Asif, M. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate.

-

Sharma, A., & Jain, C. P. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1547-1554.

-

Akala, E. O., et al. (2021). Evaluation of USP melting point standards by differential scanning calorimetry. Pharmacopeial Forum, 37(5).

-

Singh, A., & Sharma, P. K. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 4.

-

Guidechem. (n.d.). 2-fluoro-3-hydroxybenzaldehyde 103438-86-4.

-

de Santana, D. P., et al. (2005). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 41(1).

-

ChemSynthesis. (n.d.). 3-fluoro-2-hydroxybenzaldehyde.

-

Wikipedia. (n.d.). Differential scanning calorimetry.

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.

-

ResearchGate. (n.d.). MS (A), IR (B), ¹H-NMR (C), UV-Vis and fluorescence (D) spectrum of compound 3.

-

BenchChem. (n.d.). 3-Fluoro-4-(2-hydroxyphenoxy)benzamide.

-

ChemicalBook. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3.

-

Sigma-Aldrich. (n.d.). 2-Fluoro-3-hydroxybenzaldehyde.

-

BLD Pharm. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde.

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.

-

Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.

-

Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde.

-

NOAA. (n.d.). 2-HYDROXYBENZAMIDE. CAMEO Chemicals.

-

PubChemLite. (n.d.). 2-fluoro-3-hydroxybenzamide (C7H6FNO2).

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-91.

-

PubChem. (n.d.). 3-Hydroxybenzamide. National Center for Biotechnology Information.

-

MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide.

-

BLD Pharm. (n.d.). 3-Fluoro-N-hydroxybenzamide.

-

BLD Pharm. (n.d.). 3-Fluoro-2-hydroxybenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. 951122-84-2 CAS MSDS (Benzamide, 2-fluoro-3-hydroxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - 2-fluoro-3-hydroxybenzamide (C7H6FNO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. youtube.com [youtube.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. tainstruments.com [tainstruments.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to 3-Fluoro-2-hydroxybenzamide for Advanced Research

Abstract

This document provides a comprehensive technical overview of 3-Fluoro-2-hydroxybenzamide, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with detailed mechanistic rationale, discuss its potential applications based on analogous structures, and provide key information on sourcing and safe handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Strategic Importance of Fluorinated Benzamides

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3][4] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets.[1][4]

This compound belongs to the salicylamide (2-hydroxybenzamide) class of compounds, which are known to possess a wide spectrum of biological activities. The presence of the ortho-hydroxy group allows for intramolecular hydrogen bonding and acts as a key interaction point with protein targets. The addition of a fluorine atom at the 3-position further modulates the electronic and steric properties of the aromatic ring, making this compound a compelling building block for creating novel therapeutic agents. Benzamide derivatives, in general, are prevalent in pharmaceuticals, exhibiting antimicrobial, analgesic, and anticonvulsant properties, among others.[5]

Section 1: Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 705949-54-8 | [6] |

| Molecular Formula | C₇H₆FNO₂ | [6] |

| Molecular Weight | 155.13 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)O)C(=O)N | |

| Appearance | Typically a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF | Inferred |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid precursor, 3-Fluoro-2-hydroxybenzoic acid. This transformation is a standard amidation reaction, which requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an ammonia source.

Proposed Synthetic Precursor

The logical starting material for this synthesis is 3-Fluoro-2-hydroxybenzoic acid (CAS Number: 341-27-5) .[7] This precursor contains the required aromatic substitution pattern and functional groups. Its carboxylic acid group is amenable to standard amidation reactions.[8]

Experimental Protocol: Amidation of 3-Fluoro-2-hydroxybenzoic Acid

This protocol describes a common and reliable method for converting a carboxylic acid to a primary amide using a peptide coupling agent.

Step 1: Reagent Preparation

-

Dissolve 1 equivalent of 3-Fluoro-2-hydroxybenzoic acid in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add 1.1 equivalents of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Add 2.5 equivalents of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), to the solution.

Causality: The carboxylic acid is not electrophilic enough to react directly with an ammonia source. The coupling agent (HATU) reacts with the carboxylate (formed in the presence of the base, DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

Step 2: Amide Formation

-

To the activated carboxylic acid solution, add 1.5 equivalents of an ammonia source, such as ammonium chloride (NH₄Cl).

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: The ammonia acts as the nucleophile, attacking the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and departure of the leaving group (derived from HATU) forms the stable primary amide bond.

Step 3: Work-up and Purification

-

Upon reaction completion, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Section 3: Applications in Research and Drug Development

While specific research on this compound is emerging, the broader classes of fluorinated benzamides and salicylamides are rich with pharmacological potential.

-

Enzyme Inhibition: The salicylamide scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. The ortho-hydroxyl and amide groups can form critical hydrogen bonds within enzyme active sites. The fluorine atom can enhance these interactions and improve metabolic stability, making this compound a candidate for screening against kinases, proteases, and other enzyme classes.

-

Antimicrobial Agents: Many benzamide derivatives have demonstrated potent antimicrobial and antifungal activity.[5] The specific substitution pattern of this compound could be explored for developing new agents to combat infectious diseases.

-

CNS Drug Candidates: The ability of fluorine to increase lipophilicity and metabolic stability can improve a drug's ability to cross the blood-brain barrier.[3] As such, fluorinated benzamides are valuable intermediates for drugs targeting central nervous system disorders.[9]

-

Chemical Biology Probes: As a versatile building block, this compound can be incorporated into larger molecules, such as chemical probes or Proteolysis-Targeting Chimeras (PROTACs), to investigate biological pathways or induce targeted protein degradation.

Conceptual Role in Target Engagement

Caption: Potential binding interactions of the compound.

Section 4: Supplier Information

Sourcing high-quality starting materials is critical for reproducible research. Below are suppliers for this compound and its key precursor.

Table of Suppliers for this compound (CAS: 705949-54-8)

| Supplier | Website | Notes |

| ChemScene | Direct supplier of the target compound.[6] |

Table of Suppliers for 3-Fluoro-2-hydroxybenzoic acid (CAS: 341-27-5)

| Supplier | Website | Notes |

| BLD Pharm | Supplier of the key synthetic precursor.[7] |

Note: Availability and stock levels are subject to change. Please verify with the supplier directly.

Section 5: Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) may not be widely available, general precautions for related aromatic amides and fluorinated compounds should be followed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]

-

Fluorochem Private Limited. (n.d.). 3-fluoro-2-hydroxybenzaldehyde Manufacturer, Supplier from Pune. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzylamines in Modern Drug Discovery. Retrieved from [Link]

-

Goci, E., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-2-HYDROXYBENZALDEHYDE [P60101]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Fluoro-2-hydroxybenzoicacid. Retrieved from [Link]

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. chemscene.com [chemscene.com]

- 7. 341-27-5|3-Fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Fluoro-2-methylbenzamide [myskinrecipes.com]

A Guide to the Structural Elucidation of 3-Fluoro-2-hydroxybenzamide

An In-depth Technical Guide on the Spectral Analysis (NMR, IR, and MS) for Drug Development Professionals and Research Scientists

Abstract

The rigorous characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. 3-Fluoro-2-hydroxybenzamide, a substituted aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. Its structural integrity, purity, and isomeric specificity are critical parameters that can only be unequivocally confirmed through a multi-pronged analytical approach. This technical guide provides a comprehensive examination of this compound using the principal techniques of spectroscopic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational principles with data from analogous structures, this document serves as a practical reference for researchers, offering insights into spectral interpretation, experimental design, and the logic underpinning structural verification.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound (C₇H₆FNO₂) features a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group at position C2, a fluorine (-F) atom at position C3, and a primary amide (-CONH₂) group at position C1. The relative positions of these groups create a unique electronic environment that dictates the molecule's chemical behavior and produces a distinct spectroscopic fingerprint.

-

Hydroxyl Group (-OH): Acts as a strong electron-donating group through resonance and is involved in hydrogen bonding.

-

Fluorine Atom (-F): A highly electronegative atom that exerts a strong electron-withdrawing inductive effect. Its non-zero nuclear spin (I=1/2) allows for ¹⁹F NMR and introduces complex splitting patterns in ¹H and ¹³C NMR through spin-spin coupling.

-

Amide Group (-CONH₂): A moderately deactivating group with characteristic IR absorptions and predictable fragmentation patterns in mass spectrometry.

The interplay of these substituents governs the precise chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios observed in the corresponding spectra.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular connectivity and environment of each nucleus.

¹H NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The spectrum of the related compound 3-Fluoro-2-hydroxybenzaldehyde provides a strong basis for predicting the aromatic region.[1]

-

Aromatic Protons (H4, H5, H6): These three protons reside in a complex spin system. H6, being ortho to the amide group, is expected to be the most deshielded. The signals will exhibit splitting from neighboring protons (³JHH) and from the fluorine atom (JHF), resulting in complex multiplets (e.g., doublet of doublets or triplet of doublets).

-

Amide Protons (-NH₂): These protons typically appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom. Their chemical shift can vary significantly depending on solvent and concentration.

-

Hydroxyl Proton (-OH): This proton will also appear as a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -OH | ~11-12 | br s | - |

| -NH₂ | ~7.5 - 8.5 | br s | - |

| H6 | ~7.8 - 8.0 | dd | ³JHH ≈ 7-8, ⁴JHF ≈ 1-2 |

| H4 | ~7.1 - 7.3 | m | - |

| H5 | ~7.3 - 7.5 | m | - |

¹³C NMR Analysis

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are determined by the local electronic environment, and the signals for carbons near the fluorine atom will be split due to C-F coupling.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 165-170 ppm range.

-

Aromatic Carbons (C1-C6): Their chemical shifts are dictated by the attached substituents. C2 (bearing -OH) and C3 (bearing -F) will be significantly affected. The direct C-F coupling (¹JCF) will be large (~240-250 Hz), while couplings over two or three bonds (²JCF, ³JCF) will be smaller but observable.[2]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~168 | s |

| C3 | ~150 | d, ¹JCF ≈ 245 Hz |

| C2 | ~148 | d, ²JCF ≈ 12 Hz |

| C1 | ~125 | d, ³JCF ≈ 3 Hz |

| C6 | ~124 | d, ⁴JCF ≈ 3 Hz |

| C5 | ~120 | s |

| C4 | ~118 | d, ²JCF ≈ 20 Hz |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow the exchange of labile protons (-OH, -NH₂), allowing for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[3]

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and C=O bonds.

-

O-H Stretch: A very broad and strong absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[4]

-

N-H Stretch: The primary amide group will show two distinct medium-intensity peaks in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[5][6]

-

C=O Stretch (Amide I band): A very strong and sharp absorption is expected around 1650-1680 cm⁻¹. Its position can be influenced by hydrogen bonding.[7]

-

N-H Bend (Amide II band): This appears around 1600-1640 cm⁻¹, often close to the C=C aromatic stretches.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1250 cm⁻¹, is characteristic of the C-F bond.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200-3500 | Strong, Broad |

| Amide N-H | Asymmetric & Symmetric Stretch | 3100-3400 | Medium (two bands) |

| Aromatic C-H | Stretch | ~3050 | Medium-Weak |

| Amide C=O | Stretch (Amide I) | 1650-1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| Amide N-H | Bend (Amide II) | 1600-1640 | Medium |

| C-F | Stretch | 1000-1250 | Strong |

Experimental Protocol for FT-IR Spectroscopy

Caption: Standard workflow for FT-IR data acquisition.

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty instrument (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample in the IR beam path and record the spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₆FNO₂, with a monoisotopic mass of approximately 155.04 Da.[8]

-

Molecular Ion (M⁺•): In Electron Ionization (EI-MS), the molecular ion peak is expected at m/z = 155. Due to the presence of one nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.[9]

-

Fragmentation Pattern: The fragmentation of benzamides is well-characterized. Key fragmentation pathways include:

-

Loss of •NH₂: Cleavage of the C-N bond to lose an amino radical (16 Da), leading to a fragment ion at m/z = 139. This corresponds to the 3-fluoro-2-hydroxybenzoyl cation, which is expected to be a prominent peak.

-

Loss of CONH₂: Loss of the entire carbamoyl radical (44 Da), resulting in a fragment at m/z = 111 (3-fluoro-2-hydroxyphenyl cation).

-

Loss of CO: The benzoyl-type fragment at m/z 139 can further lose carbon monoxide (28 Da) to yield a fluorohydroxyphenyl cation at m/z = 111.[10]

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS (EI)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The structural verification of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and confirms the substitution pattern on the aromatic ring. IR spectroscopy offers rapid confirmation of the key functional groups (-OH, -NH₂, C=O, C-F). Mass spectrometry validates the molecular weight and provides structural clues through predictable fragmentation pathways. By following rigorous, self-validating experimental protocols and interpreting the resulting data in the context of established chemical principles, researchers can unequivocally confirm the identity and purity of this important chemical entity, ensuring the integrity of their scientific and development endeavors.

References

- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.

- ResearchGate. (n.d.). FT–IR benzamide (1). [Diagram].

- Supporting Information for a scientific article. (n.d.). General experimental procedures.

- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide derivatives.

- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Diagram].

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-3-hydroxybenzamide (C7H6FNO2). Retrieved from [Link]

- ResearchGate. (n.d.). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... [Diagram].

-

PubChem. (n.d.). 3-Fluoro-4-(2-hydroxypropan-2-yl)benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-N-(3-hydroxypropyl)benzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-fluoro-N-(3-nitrophenyl)benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- University Course Material. (n.d.).

- ResearchGate. (n.d.). Infrared spectra of 2-hydroxy-N,N-diethylbenzamide... [Diagram].

-

PubChem. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-hydroxybenzamide. Retrieved from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, N-(2-fluorophenyl)-2,6-difluoro-. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

- ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....

Sources

- 1. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) 1H NMR [m.chemicalbook.com]

- 2. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ripublication.com [ripublication.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoro-2-hydroxybenzamide | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Introduction: Characterizing a Novel Phenylamide for Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-hydroxybenzamide for Pharmaceutical Development

This compound is a fluorinated aromatic amide with a structure suggestive of potential applications in medicinal chemistry. The presence of the salicylamide moiety, a known pharmacophore, combined with the strategic placement of a fluorine atom—a common strategy to enhance metabolic stability and binding affinity—marks it as a compound of interest for drug development professionals. However, before any therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation design and bioavailability to shelf-life and patient safety.

This guide provides a comprehensive framework for researchers and scientists to systematically evaluate the solubility and stability of this compound. Given the limited publicly available experimental data on this specific molecule, this document serves as a practical, protocol-driven whitepaper. It is designed to empower research teams to generate the high-quality, reproducible data essential for making informed decisions in the drug development pipeline. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating, in alignment with the highest standards of scientific integrity.

Physicochemical Foundation: Predictive Insights and Experimental Verification

A molecule's inherent properties, such as its acidity (pKa) and lipophilicity (LogP), govern its behavior in solution. While computational models provide valuable initial estimates, experimental verification is essential for accuracy.

In Silico Profiling

Computational tools can predict the properties of this compound, offering a starting point for experimental design.

| Property | Predicted Value | Implication for Solubility & Stability |

| pKa (Phenolic -OH) | ~8.0 | Ionization will increase significantly in alkaline conditions, impacting solubility. |

| pKa (Amide N-H) | ~17 | Not physiologically relevant for ionization. |

| cLogP | ~1.5 - 2.0 | Suggests moderate lipophilicity, which may limit aqueous solubility but favor membrane permeability. |

| Polar Surface Area | ~63 Ų | Contributes to hydrogen bonding potential, influencing interactions with water. |

Note: These are estimated values based on structurally similar compounds like 5-Fluoro-2-hydroxybenzamide and should be experimentally confirmed.[1]

Experimental Workflow for pKa and LogP Determination

This workflow outlines the process for obtaining empirical data for the key physicochemical parameters.

Caption: Workflow for experimental pKa and LogP determination.

Solubility Assessment: From High-Throughput Screening to Thermodynamic Certainty

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. It is crucial to assess both kinetic and thermodynamic solubility.

Kinetic Solubility Screening

This high-throughput method is ideal for early-stage discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution, mimicking the conditions after rapid dissolution of a solid form.

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense phosphate-buffered saline (PBS, pH 7.4) into a 96-well microplate.

-

Compound Addition: Add the DMSO stock solution to the PBS wells to achieve a final concentration range (e.g., 1-200 µM) with a fixed DMSO concentration (e.g., 1-2%). This rapid addition creates a supersaturated state.

-

Incubation & Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm) using a nephelometer or plate reader.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Causality: The choice of nephelometry is based on its sensitivity to detect fine precipitates that form when an organic stock solution of a poorly soluble compound is introduced into an aqueous medium. This provides a rapid, albeit less precise, measure of solubility under non-equilibrium conditions.

Thermodynamic Solubility Determination

The shake-flask method remains the gold standard for determining the true equilibrium (thermodynamic) solubility, which is essential for pre-formulation and regulatory filings.

Protocol: Shake-Flask Method (ICH Harmonised Guideline)

-

System Preparation: Add an excess amount of solid this compound to vials containing various aqueous media (e.g., Water, 0.1 M HCl, PBS pH 6.8, PBS pH 7.4). The excess solid is critical to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) until equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 4.0).

-

Data Reporting: Report the solubility as the average of at least three replicate measurements in mg/mL or µg/mL.

Data Summary Table for Thermodynamic Solubility

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| Purified Water | ~7.0 | 25 | [Experimental Data] | [Experimental Data] |

| 0.1 M HCl | 1.0 | 37 | [Experimental Data] | [Experimental Data] |

| PBS | 6.8 | 37 | [Experimental Data] | [Experimental Data] |

| PBS | 7.4 | 37 | [Experimental Data] | [Experimental Data] |

| FaSSIF | 6.5 | 37 | [Experimental Data] | [Experimental Data] |

Stability Profiling and Forced Degradation

Understanding a compound's stability is critical for determining storage conditions, shelf-life, and potential degradation products that could be inactive or toxic. Forced degradation studies are used to intentionally stress the molecule to predict its long-term stability and identify likely degradation pathways.

Design of Forced Degradation Studies

The protocol is designed based on ICH Q1A(R2) guidelines to cover key stress conditions.

Caption: Workflow for forced degradation studies.

Hypothesized Degradation Pathways

The structure of this compound suggests two primary points of vulnerability: the amide bond and the phenolic ring system.

-

Hydrolytic Degradation: Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, yielding 3-fluoro-2-hydroxybenzoic acid and ammonia. This is often the most common degradation pathway for benzamide-containing drugs.

-

Oxidative Degradation: The electron-rich phenolic ring is susceptible to oxidation, especially in the presence of peroxide. This can lead to the formation of hydroxylated derivatives or ring-opening products. The degradation of related fluorinated catechols often proceeds via ring cleavage.[2][3]

Caption: Potential degradation pathways for this compound.

The Analytical Core: A Stability-Indicating HPLC Method

A validated stability-indicating method (SIM) is the cornerstone of any solubility or stability study. Its defining feature is the ability to resolve the parent compound from all potential degradation products and impurities, ensuring that the quantification of the parent drug is accurate and unaffected by other components.

Protocol: Development and Validation of a Reverse-Phase HPLC-UV Method

This protocol is adapted from established methods for related benzamide and phenolic compounds.[4][5]

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 chemistry is chosen for its versatility in retaining moderately polar to nonpolar analytes like the target compound.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient is employed to ensure separation of the parent peak from earlier-eluting polar degradants and later-eluting nonpolar impurities.

-

Start at 10% B, increase linearly to 90% B over 10 minutes.

-

Hold at 90% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at a suitable wavelength (e.g., determined from a UV scan, likely around 240-300 nm). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

-

-

Method Validation (per ICH Q2(R1) Guidelines):

-

Specificity: Inject stressed samples (from forced degradation studies) to demonstrate that degradant peaks do not co-elute with the parent peak. Peak purity analysis using a PDA detector should confirm the homogeneity of the parent peak.

-

Linearity: Construct a calibration curve with at least five concentrations spanning the expected working range. The correlation coefficient (R²) should be >0.999.

-

Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the compound (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0-102.0%.

-

Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The relative standard deviation (%RSD) should be <2.0%.

-

Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively, typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

-

Validation Summary Table

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No co-elution, peak purity > 99.5% | [Experimental Data] |

| Linearity (R²) | ≥ 0.999 | [Experimental Data] |

| Accuracy (% Recovery) | 98.0 - 102.0% | [Experimental Data] |

| Precision (% RSD) | < 2.0% | [Experimental Data] |

| LOQ (µg/mL) | S/N ≥ 10 | [Experimental Data] |

| Robustness | %RSD < 2.0% for varied conditions | [Experimental Data] |

Conclusion

The systematic characterization of this compound's solubility and stability is a foundational step in its journey from a chemical entity to a potential therapeutic agent. This guide provides the strategic framework and detailed, actionable protocols necessary to generate this critical data package. By employing a phase-appropriate approach—starting with high-throughput kinetic solubility, moving to gold-standard thermodynamic measurements, and underpinning all analysis with a robustly validated stability-indicating HPLC method—research organizations can build a comprehensive profile of the molecule. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the data generated is reliable, reproducible, and sufficient to guide formulation development, predict in vivo behavior, and satisfy stringent regulatory requirements. The insights gained from these studies will ultimately determine the viability and success of this compound in the pharmaceutical development pipeline.

References

-

Home Sunshine Pharma. 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3.

-

Synquest Labs. 3-Fluoro-2-hydroxybenzaldehyde - Safety Data Sheet.

-

Ossila. 3-Fluoro-2-hydroxybenzaldehyde - Safety Data Sheet.

-

ChemicalBook. 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3.

-

Taylor & Francis. Analytical methods – Knowledge and References.

-

PubChem. 5-Fluoro-2-hydroxybenzamide | C7H6FNO2 | CID 13726282.

-

Ossila. 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.

-

BenchChem. Comparative Analysis of Analytical Methods for the Quantification of 3-Fluoro-2-vinylphenol.

-

BenchChem. Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples.

-

PubMed. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100.

-

ResearchGate. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF.

-

ChemScene. this compound | 705949-54-8.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Impact of Fluorine Substitution on the Biological Activity of Benzamides: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Role of Fluorine in Modern Drug Design

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. This is not a matter of mere atomic substitution; it is a strategic maneuver to enhance and refine the pharmacological profile of bioactive molecules. Fluorine's unique and potent electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—confer a remarkable capacity to modulate a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the biological activities of fluorinated benzamides, a chemical class that has demonstrated significant therapeutic potential across a spectrum of diseases. We will delve into the causality behind experimental designs, present validated protocols, and offer insights into the structure-activity relationships that govern the efficacy of these promising compounds.

I. The Pleiotropic Biological Landscape of Fluorinated Benzamides

Fluorinated benzamides exhibit a remarkable diversity of biological activities, a testament to the versatility of the benzamide scaffold and the profound influence of fluorine substitution. This section will explore their applications in key therapeutic areas, supported by quantitative data that underscores their potency.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated benzamides have emerged as a significant class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cell proliferation, survival, and metastasis.

A notable example is Apalutamide , a nonsteroidal antiandrogen used in the treatment of prostate cancer.[3][4] Apalutamide functions as a competitive inhibitor of the androgen receptor (AR), binding directly to its ligand-binding domain.[5][6] This action prevents AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[5][7]

Another prominent fluorinated benzamide in oncology is Idelalisib , a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[8][9] The PI3K/AKT signaling pathway is frequently hyperactivated in B-cell malignancies.[8][10] Idelalisib blocks this pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and disruption of the supportive tumor microenvironment.[1][10]

The following table summarizes the in vitro anticancer activity of selected fluorinated benzamides against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Fluorinated aminophenylhydrazine (Compound 6) | A549 (Lung Carcinoma) | Cytotoxicity Assay | 0.64 | [11] |

| Fluorinated-indole derivative (Compound 34b) | A549 (Lung Carcinoma) | WST-8 Proliferation Assay | 0.8 | [12] |

| 6-fluorobenzothiazole derivative (Compound 60b) | THP-1 (Leukemia) | In vitro cytotoxicity | 0.9 | [12] |

| Fluorinated pyrazolylbenzimidazole (Compound 55b) | A549, MCF-7, HeLa | MTT Growth Inhibition Assay | 0.95–1.57 | [12] |

| Flavonoid-based amide (Compound 7t) | MDA-MB-231 (Triple-Negative Breast Cancer) | CCK8 Proliferation Assay | 1.76 ± 0.91 | [13] |

| Flavonoid-based amide (Compound 7u) | HCC1937 (Breast Cancer) | CCK8 Proliferation Assay | 2.07 ± 1.06 | [13] |

| Flavonoid-based amide (Compound 7u) | MDA-MB-231 (Triple-Negative Breast Cancer) | CCK8 Proliferation Assay | 2.49 ± 0.44 | [13] |

| Flavonoid-based amide (Compound 7m) | MDA-MB-231 (Triple-Negative Breast Cancer) | CCK8 Proliferation Assay | 2.51 ± 0.93 | [13] |

| 3-substituted benzamide (NS-187) | K562 (Chronic Myeloid Leukemia) | Antiproliferative Assay | - | [14] |

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzamides have shown considerable promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.